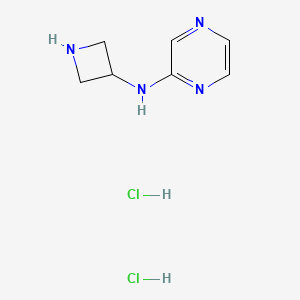

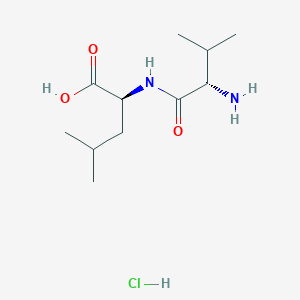

5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine

Descripción general

Descripción

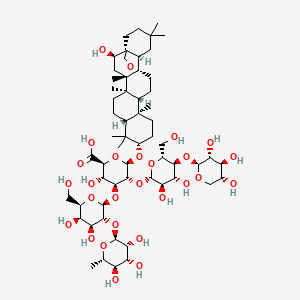

5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine is a compound that has been studied for its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Molecular Structure Analysis

The molecular structure of this compound has been studied using classical molecular simulation methods . The final calculated data showed differences of partially disordered arrangement of the intercalated molecules between zirconium 4-sulfophenylphosphonate layers .Aplicaciones Científicas De Investigación

Antioxidant and Acetylcholinesterase Inhibitory Properties

- A study by Vargas Méndez and Kouznetsov (2015) investigated diverse γ-pyridinyl amines derivatives for their potential as antioxidant agents and acetylcholinesterase (AChE) inhibitors. They found that these compounds, including 4-methoxy-N-(pyridin-4-ylmethyl) aniline, exhibited good antioxidant activity and moderate AChE inhibitory properties (Vargas Méndez & Kouznetsov, 2015).

Application in Chemical Industry

- The pyridine derivatives, including 5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine, are in demand as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties. Stankevičiūtė et al. (2016) described their use in oxyfunctionalization processes (Stankevičiūtė et al., 2016).

Applications in Coordination Chemistry

- Research by Wei et al. (2005) on rhenium tricarbonyl core complexes of thymidine and uridine derivatives, involving compounds like N-(pyridin-4-ylmethyl) aniline, indicated their potential in creating novel bifunctional chelators (Wei et al., 2005).

Synthesis of Novel Compounds

- Ahmad et al. (2017) described the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine to synthesize novel pyridine derivatives, demonstrating its utility in creating diverse chemical structures with potential biological activities (Ahmad et al., 2017).

Catalytic Applications

- Grozavu et al. (2020) developed a catalytic method for the C-3/5 methylation of pyridines, a process that is significant for its use in the drug discovery process. This method highlights the potential role of pyridine derivatives in catalysis (Grozavu et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various targets such as cyclin-dependent kinase 2 .

Mode of Action

It’s known that the compound and its derivatives can form a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Análisis Bioquímico

Biochemical Properties

5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with water molecules and sulfo groups in the interlayer space of zirconium 4-sulfophenylphosphonate . These interactions suggest that this compound could be involved in stabilizing certain biochemical structures and facilitating specific biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with cyclin-dependent kinase 2, which is involved in the control of the cell cycle . This interaction can lead to changes in cell proliferation and differentiation, highlighting the compound’s potential impact on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been shown to form a dense network of hydrogen bonds in the interlayer space of zirconium 4-sulfophenylphosphonate, which can influence the activity of enzymes and other proteins in this environment . Additionally, changes in gene expression have been observed in response to the compound’s presence, indicating its role in regulating genetic activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound maintains its structural integrity under various conditions, although it may undergo gradual degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain cellular functions, while higher doses may lead to toxic or adverse effects . Threshold effects have been identified, indicating specific dosage ranges where the compound’s impact shifts from beneficial to harmful. These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels . The compound’s role in these pathways can affect overall cellular metabolism, highlighting its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its effects

Propiedades

IUPAC Name |

5-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-10-6-12(9-14-7-10)15-8-11-2-4-13-5-3-11/h2-7,9,15H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIRWILOFLBVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1592679-07-6 | |

| Record name | 5-methyl-N-[(pyridin-4-yl)methyl]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)

![[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1433918.png)

![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)

![4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433920.png)

![{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid](/img/structure/B1433931.png)